molecular formula C18H24BrNO3S B1667781 Bretylium tosylate CAS No. 61-75-6

Bretylium tosylate

Cat. No.: B1667781
CAS No.: 61-75-6
M. Wt: 414.4 g/mol
InChI Key: KVWNWTZZBKCOPM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bretylium tosylate, a quaternary ammonium compound, was first synthesized in 1959 as a selective ganglion-blocking agent . It gained prominence for its antiarrhythmic properties, particularly in treating life-threatening ventricular arrhythmias such as ventricular fibrillation (VF) and ventricular tachycardia (VT) refractory to first-line agents like lidocaine or procainamide . Its mechanism involves dual actions: (1) sympathetic blockade via inhibition of norepinephrine release from postganglionic neurons and (2) direct myocardial effects, including increasing the ventricular fibrillation threshold and exerting a positive inotropic effect without depressing contractility . Administered intravenously or intramuscularly due to poor oral bioavailability, bretylium is primarily renally excreted, necessitating dose adjustments in renal impairment . Common adverse effects include hypotension, nausea/vomiting (with rapid IV administration), and muscle atrophy at injection sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bretylium tosylate is synthesized through a series of chemical reactions involving the formation of a bromobenzyl quaternary ammonium compound. The process involves the reaction of 2-bromobenzyl chloride with ethyldimethylamine to form the quaternary ammonium salt, which is then reacted with p-toluenesulfonic acid to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by forming a slurry of the compound with a mixture of acetone and ethyl acetate. The slurry is then filtered to obtain purified this compound with a purity of at least 99.5% . This method ensures the removal of potentially mutagenic impurities such as ethyl p-toluenesulfonate and 2-bromobenzylbromide .

Chemical Reactions Analysis

Bretylium tosylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiarrhythmic Properties

Bretylium tosylate is predominantly used for the management of severe ventricular arrhythmias, particularly those resistant to conventional treatments. It acts by blocking adrenergic neuronal activity, leading to a complex pharmacological profile that includes:

  • Initial Release of Norepinephrine : Bretylium initially releases norepinephrine at peripheral adrenergic nerve terminals, providing a sympathomimetic effect before inducing adrenergic blockade .
  • Prolonged Action Potential Duration : It prolongs the action potential duration and effective refractory period without significantly depressing myocardial contractility or conduction velocity .

Case Studies on Antiarrhythmic Efficacy

  • Hospital Cardiac Arrest Team Experience :
    • In a study involving 27 patients with resistant ventricular fibrillation, this compound was administered after conventional treatments failed. The drug successfully terminated ventricular fibrillation in 20 patients within 9-12 minutes post-administration. Notably, 44% of the patients were discharged from the hospital .
  • Animal Studies :
    • Research demonstrated that this compound lowers the defibrillation threshold in canines and facilitates conversion of hypothermia-induced ventricular fibrillation .

Impact on Ventricular Fibrillation Threshold

This compound has been shown to increase the ventricular fibrillation threshold, thus providing protective effects during conditions that predispose patients to arrhythmias. A study indicated that it effectively reduced the vulnerability of the heart to induced ventricular fibrillation during electrical shocks .

Taste Perception Modulation

Recent studies have explored this compound's role in enhancing taste perception, particularly for sodium chloride and lithium chloride. When applied topically to the tongue of rats and humans, it was found to potentiate the perceived taste intensity of these salts. This effect was countered by amiloride, which inhibits sodium transport .

Research Findings on Gustatory Mechanisms

  • In human subjects, this compound increased gustatory neuron responses to sodium ions, suggesting its potential utility in studying taste mechanisms and disorders related to sodium perception.

Clinical Considerations and Safety Profile

While this compound has proven effective in specific clinical scenarios, it is essential to monitor for potential side effects such as hypotension and the need for vasopressors during post-resuscitation maintenance therapy .

Data Summary Table

Application AreaDescriptionKey Findings
Antiarrhythmic TreatmentManagement of resistant ventricular arrhythmiasEffective in terminating VF; 44% survival rate post-treatment
Ventricular FibrillationIncreases fibrillation thresholdReduces heart vulnerability to induced VF
Taste PerceptionModulates sodium taste intensityPotentiates responses in gustatory neurons

Comparison with Similar Compounds

Bretylium Tosylate vs. Guanethidine Sulfate

Both bretylium and guanethidine sulfate, introduced in the late 1950s, are sympathetic blockers but differ in clinical applications and mechanisms. While bretylium selectively blocks postganglionic sympathetic transmission, guanethidine depletes norepinephrine stores in nerve terminals . Clinically, bretylium is prioritized for arrhythmias, whereas guanethidine was historically used for hypertension but fell out of favor due to severe orthostatic hypotension and tolerance issues .

This compound vs. Lidocaine

Bretylium and lidocaine (class IB antiarrhythmic) were compared in out-of-hospital VF management. In randomized trials, bretylium showed superior efficacy in resuscitating patients with refractory VF, achieving higher rates of sustained return of spontaneous circulation (ROSC) compared to lidocaine (Table 1) . However, lidocaine remains first-line due to its rapid action and fewer hemodynamic side effects, while bretylium is reserved for resistant cases .

Table 1: Efficacy of Bretylium vs. Lidocaine in Out-of-Hospital VF

Parameter This compound Lidocaine
ROSC Rate 58% 38%
Survival to Hospital 32% 21%
Hypotension Incidence 45% 10%

This compound vs. Methyldopa and Ganglion-Blocking Agents

Bretylium’s hemodynamic effects differ from methyldopa (central α2-agonist) and ganglion-blockers (e.g., hexamethonium). In postural hypotension studies, bretylium caused a 46/16 mmHg drop (systolic/diastolic) upon standing, compared to 21/6 mmHg with methyldopa . Ganglion-blockers produced similar standing blood pressures but higher supine pressures (176/106 mmHg vs. 157/102 mmHg for methyldopa), highlighting bretylium’s balanced sympathetic inhibition without parasympathetic disruption . Tolerance to bretylium’s antihypertensive effects often develops due to sensitization to circulating catecholamines, limiting its utility compared to methyldopa .

Table 2: Hemodynamic Profiles of Antihypertensive Agents

Agent Supine BP (mmHg) Standing BP (mmHg) Postural Drop (mmHg)
This compound 180/103 134/87 46/16
Methyldopa 156/93 135/87 21/6
Ganglion-Blockers 176/106 128/91 48/15

This compound vs. Class I Antiarrhythmics

Bretylium’s antifibrillatory action is particularly effective in ischemia-related VF, whereas procainamide exacerbates hypotension and QT prolongation .

Table 3: Antiarrhythmic Drug Class Comparisons

Class Mechanism Example Key Advantage Limitation
III K+ channel blockade Bretylium Effective in refractory VF Hypotension, tolerance
IB Na+ channel blockade Lidocaine Rapid onset Ineffective in resistant VF
IA Na+/K+ channel blockade Procainamide Broad-spectrum Hypotension, lupus risk

Biological Activity

Bretylium tosylate, commonly referred to as bretylium, is a quaternary ammonium compound that functions primarily as an antiarrhythmic agent. It is classified as a class III antiarrhythmic drug and is notable for its unique mechanism of action, which distinguishes it from other drugs in the same category. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical applications, and research findings.

This compound acts primarily by blocking adrenergic neurotransmission. Initially, it causes the release of norepinephrine from sympathetic nerve terminals, followed by a blockade of adrenergic transmission. This dual action results in a complex hemodynamic response characterized by:

  • Initial Sympathomimetic Effect : Release of norepinephrine leading to transient increases in cardiac output.
  • Sympathetic Ganglionic Blockade : Resulting in reduced peripheral vascular resistance and potential postural hypotension .

The drug prolongs the ventricular action potential and refractory period without significantly affecting conduction velocity or automaticity, which is crucial for its antifibrillatory effects .

Clinical Efficacy

This compound has been shown to be effective in managing resistant ventricular fibrillation (VF) and ventricular tachycardia (VT). Clinical studies have demonstrated its utility in cases where other antiarrhythmic agents have failed. For example:

  • In a study involving 27 patients with sustained VF resistant to multiple treatments, administration of bretylium led to successful termination of VF in 20 cases, with a survival rate of 44% to hospital discharge .
  • Another study highlighted its effectiveness in patients with recurrent drug-resistant VT and VF, showcasing its role as a first-line therapy in acute settings .

Pharmacokinetics

This compound is administered intravenously, with a long terminal half-life of approximately 13 hours. It is primarily eliminated unchanged through the urine. The pharmacokinetic profile supports its use in acute situations where rapid action is required .

Case Studies

Case Study 1: Resistant Ventricular Fibrillation
A hospital cardiac arrest team administered this compound (5 mg/kg IV) to patients experiencing VF resistant to conventional therapies. The results indicated that VF was terminated within 9-12 minutes post-administration in most cases, demonstrating bretylium's rapid action in critical scenarios .

Case Study 2: Post-Resuscitation Management
In post-resuscitation scenarios, maintenance doses of bretylium were associated with hypotension in some patients, necessitating the use of vasopressors. This highlights the need for careful monitoring during treatment .

Side Effects and Considerations

While bretylium is generally well-tolerated, it can cause hemodynamic side effects such as:

  • Postural Hypotension : Particularly after rapid intravenous administration.
  • Nausea : Reported following quick infusion rates .

These side effects necessitate cautious administration, especially in patients with compromised hemodynamics.

Comparative Table of Antiarrhythmic Agents

Agent Class Mechanism Indications Side Effects
This compoundIIIAdrenergic blockade; prolongs action potentialResistant VF, VTHypotension, nausea
AmiodaroneIIIProlongs refractory period; affects ion channelsVarious arrhythmiasThyroid dysfunction, lung toxicity
SotalolIIIBlocks potassium channels; prolongs QT intervalAtrial fibrillation, ventricular arrhythmiasTorsades de pointes
LidocaineI-BSodium channel blockerVentricular arrhythmiasCNS toxicity

Q & A

Basic Research Questions

Q. What are the primary electrophysiological mechanisms underlying Bretylium tosylate's antiarrhythmic effects?

  • Answer : this compound increases ventricular fibrillation thresholds and prolongs action potential duration (APD) and effective refractory periods (ERP) without altering the APD/ERP ratio. These effects are observed in canine infarct models, where it reduces disparities in APD between normal and infarcted myocardium. Researchers should measure APD via intracellular microelectrode recordings and compare ERP using programmed electrical stimulation in isolated tissue preparations .

Q. What experimental models are validated for assessing this compound's impact on ventricular arrhythmias?

  • Answer : Canine models with surgically induced myocardial infarction are widely used to evaluate Bretylium's antifibrillatory properties. Key parameters include ventricular fibrillation threshold (VFT), conduction velocity, and spontaneous arrhythmia incidence. In vitro models using Purkinje fibers or ventricular myocytes can isolate direct electrophysiological effects from autonomic influences .

Q. How should researchers standardize purity and identity assessments of this compound in preclinical studies?

  • Answer : Follow USP compendial methods, including high-performance liquid chromatography (HPLC) for purity and mass spectrometry for structural confirmation. Reference standards (e.g., USP this compound RS) must be used to validate analytical protocols, with endotoxin limits capped at 0.2 EU/mg .

Q. What are the critical pharmacokinetic parameters to monitor in this compound dosing studies?

  • Answer : Plasma concentration-time profiles should be analyzed for peak concentration (Cmax), time to peak (Tmax), and elimination half-life (t½). Intramuscular administration delays Tmax by 20–120 minutes compared to intravenous routes. Hypotensive effects correlate with Cmax, while antiarrhythmic efficacy peaks at lower plasma levels, necessitating staggered sampling .

Advanced Research Questions

Q. How can researchers resolve contradictions between Bretylium's early norepinephrine release and delayed antiarrhythmic efficacy?

  • Answer : Conduct parallel in vivo and in vitro studies to decouple adrenergic and direct myocardial effects. In vivo models should measure plasma catecholamines and blood pressure alongside arrhythmia suppression. In vitro models (e.g., isolated cardiomyocytes) can assess APD prolongation independent of neuronal uptake blockers .

Q. What methodological strategies mitigate orthostatic hypotension in this compound clinical trials?

  • Answer : Implement supine positioning during infusion and gradual titration to assess tolerance. Monitor blood pressure at 5-minute intervals post-administration. Preclinical studies should evaluate α-adrenergic receptor sensitivity in aged animal models to simulate geriatric pharmacokinetics .

Q. How does this compound's chemical sympathectomy-like state influence long-term arrhythmia recurrence?

  • Answer : Chronic toxicity studies in animal models should compare arrhythmia recurrence rates after 7–14 days of treatment. Use telemetry to monitor spontaneous ventricular tachycardia (VT) and heart rate variability (HRV) as indicators of autonomic tone restoration .

Q. What computational approaches predict Bretylium's interaction with myocardial ion channels?

  • Answer : Molecular docking simulations can model Bretylium's binding affinity to hERG potassium channels and sodium channels. Validate predictions with patch-clamp electrophysiology in HEK293 cells expressing human ion channels .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in Bretylium's efficacy across species?

  • Answer : Perform dose-response studies in multiple species (e.g., dogs, rats, rabbits) using normalized mg/kg dosing. Compare APD prolongation and VFT elevation across species, adjusting for interspecies differences in adrenergic neuron density .

Q. What statistical methods are optimal for analyzing Bretylium's dose-dependent effects on arrhythmia suppression?

  • Answer : Use mixed-effects models to account for repeated measures in crossover trials. For time-to-event data (e.g., arrhythmia recurrence), Kaplan-Meier survival analysis with log-rank tests is appropriate. Include covariates like baseline ejection fraction and plasma drug levels .

Q. Experimental Design Considerations

Q. What controls are essential in studies comparing this compound with other class III antiarrhythmics?

  • Answer : Include positive controls (e.g., amiodarone) and vehicle controls. Assess endpoints like ERP, QT interval prolongation, and arrhythmia inducibility. Blind arrhythmia adjudication to reduce bias .

Q. How can researchers optimize intramuscular injection protocols to minimize tissue toxicity?

  • Answer : Rotate injection sites and limit volumes to ≤5 mL per site in animal models. Histopathological analysis of muscle tissue should assess inflammation, necrosis, and fibrosis post-treatment .

Q. Table: Key Pharmacodynamic Parameters of this compound

ParameterValue/RangeModel SystemReference
Ventricular Fibrillation Threshold Increase20–40%Canine infarct model
Action Potential Duration (APD) Prolongation15–25%Guinea pig myocytes
Plasma Half-Life (t½)6–9 hours (IM), 0.5–2 hours (IV)Human clinical trials

Properties

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWNWTZZBKCOPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022685
Record name Bretylium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>62.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61-75-6
Record name Bretylium tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bretylium tosylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretylium tosylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bretylium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bretylium tosilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRETYLIUM TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78ZP3YR353
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bretylium tosylate
Bretylium tosylate
Bretylium tosylate
Bretylium tosylate
Bretylium tosylate
Bretylium tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.